4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate
Description
4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate is a synthetic coumarin derivative characterized by a fused benzofuran moiety at position 4 and a diethylcarbamate group at position 6 of the coumarin scaffold. The coumarin core (2-oxo-2H-chromen) is a well-studied heterocyclic system known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-4-24(5-2)23(26)28-15-9-10-18-16(12-15)17(13-21(25)29-18)20-11-14-7-6-8-19(27-3)22(14)30-20/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAJKHBILEVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl diethylcarbamate, a compound belonging to the chromone derivatives class, has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antiviral and herbicidal properties, as well as its mechanisms of action and synthesis methods.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran moiety, a chromenone core, and a diethylcarbamate functional group. Its molecular formula is with a molecular weight of approximately 407.42 g/mol. The presence of the methoxy group enhances its solubility and biological interactions, making it an important subject in medicinal chemistry.
Antiviral Activity
Research indicates that this compound exhibits moderate antiviral activity. A study published in 2012 demonstrated its effectiveness against herpes simplex virus type 1 (HSV-1), showing significant inhibition, while it exhibited minimal activity against influenza A virus (H1N1). This suggests potential utility in developing antiviral therapeutics.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Preliminary findings indicate moderate effectiveness against certain weed species, although specific data on the spectrum of activity remains limited. Further studies are required to fully elucidate its herbicidal potential.
The mechanism of action involves interactions with specific molecular targets. The benzofuran and chromenone moieties can engage in hydrogen bonding, π-stacking, and hydrophobic interactions with enzymes and receptors. These interactions may modulate the activity of target proteins, influencing pathways related to viral replication and antimicrobial activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Coupling Reaction : Starting from 2-bromo-4-chlorophenol and 4′-methoxypropiophenone.
- Cyclization : To form the benzofuran moiety under optimized conditions.
- Purification : Techniques such as continuous flow reactors are often employed for industrial applications to enhance yield and purity.
Research Findings
| Study Year | Focus Area | Key Findings |
|---|---|---|
| 2012 | Antiviral Activity | Moderate activity against HSV-1; minimal against H1N1. |
| 2023 | Herbicidal Properties | Moderate effectiveness against certain weed species; further studies needed. |
| 2023 | Mechanism of Action | Interaction with viral enzymes and cellular receptors influencing replication pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Features
The target compound shares a coumarin backbone with derivatives reported in (e.g., compounds 6d , 6e , and 6f ), but diverges in substituent chemistry:
Key Differences :
- The target compound replaces thiazole-hydrazone systems with a benzofuran ring, reducing hydrogen-bonding capacity but increasing aromatic bulk.
Physicochemical Properties
Methodological Considerations for Structural Analysis
The synthesis and characterization of similar coumarin derivatives (e.g., 6d–6f) relied on NMR, IR, and MS for structural confirmation . For crystallographic studies, tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used in small-molecule crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
